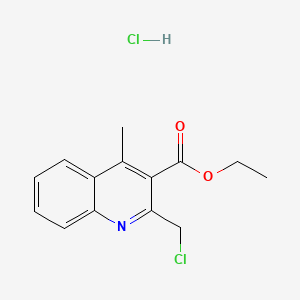

3-iodo-2-methyl-2H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-iodo-2-methyl-2H-indazole is a derivative of the indazole heterocycle, which is a structural motif found in a variety of biologically active compounds. Indazoles are known to interact with diverse biological targets and are important in drug discovery, often acting as an efficient isostere for structures such as indoles and benzimidazoles .

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach involves a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, which is effective for forming the C-N and N-N bonds characteristic of the indazole ring . Another method utilizes palladium-catalyzed cross-coupling reactions, which have been employed to synthesize novel 3-heteroaryl N-1-functionalized indazoles, including those with an iodo substituent at the 3-position . Additionally, a palladium-catalyzed domino reaction has been developed for the regioselective synthesis of 2H-indazoles, starting from monosubstituted hydrazines and 2-halophenylacetylenes10.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be significantly influenced by substituents. For instance, fluorinated indazoles have been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy, revealing that the introduction of fluorine atoms can affect the supramolecular structure and tautomeric forms of NH-indazoles . The crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, another indazole derivative, shows that the indazole system is essentially planar, and the molecule forms dimers organized by symmetry centers .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. Nucleophilic substitution reactions have been reported for oxazino-/oxazolino-/benzoxazin[3,2-b]indazoles, yielding a diverse set of 2-substituted 1H-indazolones . The reactivity of indazoles can also be harnessed to synthesize oxazole derivatives, as demonstrated by the synthesis of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazoles can be explored through experimental and computational studies. For example, the electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole have been investigated, providing insights into the geometry, electrostatic properties, and NMR chemical shifts of the parent indazole and its derivatives . Theoretical studies have also been conducted to understand the formation mechanisms of indazole derivatives, such as the intramolecular aliphatic diazonium coupling in the synthesis of 3-methylcarboxy-1H-indazole .

Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

Indazole derivatives, including 3-iodo-2-methyl-2H-indazole, have been studied for their biological properties. They exhibit a range of biological activities, including antimicrobial effects. A series of N-methyl-3-aryl inazoles has demonstrated potency against bacterial strains like Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, and a fungal strain Candida albicans. These properties make indazole derivatives, including the 3-iodo-2-methyl variant, of significant interest in the development of new antimicrobial agents (Panda et al., 2022).

Structural and Spectroscopic Analysis

Indazoles, such as 3-iodo-2-methyl-2H-indazole, are also of interest in structural and spectroscopic studies. The structures of various NH-indazoles have been determined, showcasing how substituents can affect the supramolecular structure of these compounds. For instance, 3-methyl-1H-indazole forms hydrogen-bonded dimers, while other derivatives form more complex structures. These studies are crucial for understanding the chemical behavior of indazoles and how they interact in different environments, which is essential for their application in various scientific fields (Teichert et al., 2007).

Synthesis and Modification

The synthesis and modification of indazole derivatives are vital areas of research, particularly for creating compounds with desirable biological or chemical properties. 3-Iodo-2-methyl-2H-indazole can undergo various chemical reactions, including palladium-catalyzed cross-coupling, to produce novel compounds. These synthetic strategies are fundamental in the development of new drugs and materials. For example, the efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles via palladium cross-coupling reactions highlights the versatility of indazole derivatives in chemical synthesis (Fraile et al., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-iodo-2-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGNCHMFUCTNAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469280 |

Source

|

| Record name | 3-iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-2-methyl-2H-indazole | |

CAS RN |

49572-64-7 |

Source

|

| Record name | 3-iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)

![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)

![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)

![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)